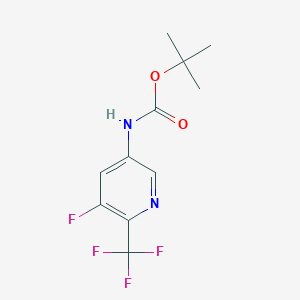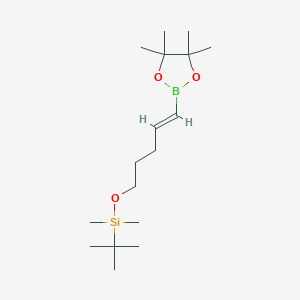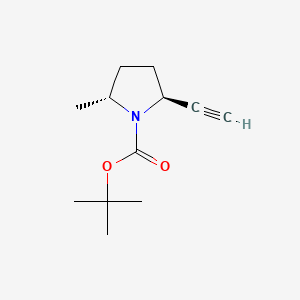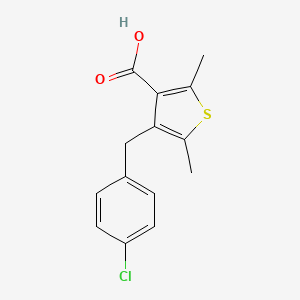
4-(4-ChlorobenZyl)-2,5-dimethylthiophene-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-ChlorobenZyl)-2,5-dimethylthiophene-3-carboxylic acid is an organic compound characterized by the presence of a thiophene ring substituted with a 4-chlorobenzyl group and two methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ChlorobenZyl)-2,5-dimethylthiophene-3-carboxylic acid typically involves the following steps:
Formation of 4-Chlorobenzyl Chloride: This intermediate is prepared by the chlorination of 4-chlorotoluene.
Suzuki–Miyaura Coupling: The 4-chlorobenzyl chloride undergoes a Suzuki–Miyaura coupling reaction with a boronic acid derivative of 2,5-dimethylthiophene. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like toluene.
Carboxylation: The resulting product is then carboxylated to introduce the carboxylic acid group, typically using carbon dioxide under high pressure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
化学反应分析
Types of Reactions
4-(4-ChlorobenZyl)-2,5-dimethylthiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium (VI) compounds and hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted benzyl derivatives.
科学研究应用
4-(4-ChlorobenZyl)-2,5-dimethylthiophene-3-carboxylic acid has several applications in scientific research:
作用机制
The mechanism of action of 4-(4-ChlorobenZyl)-2,5-dimethylthiophene-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .
相似化合物的比较
Similar Compounds
4-Chlorobenzoic Acid: Similar in structure but lacks the thiophene ring.
4-Chlorobenzyl Alcohol: Contains a hydroxyl group instead of a carboxylic acid.
2,5-Dimethylthiophene: Lacks the chlorobenzyl group.
Uniqueness
4-(4-ChlorobenZyl)-2,5-dimethylthiophene-3-carboxylic acid is unique due to the combination of the chlorobenzyl group and the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
属性
分子式 |
C14H13ClO2S |
|---|---|
分子量 |
280.8 g/mol |
IUPAC 名称 |
4-[(4-chlorophenyl)methyl]-2,5-dimethylthiophene-3-carboxylic acid |
InChI |
InChI=1S/C14H13ClO2S/c1-8-12(13(14(16)17)9(2)18-8)7-10-3-5-11(15)6-4-10/h3-6H,7H2,1-2H3,(H,16,17) |
InChI 键 |
UHZBACARAXPTLY-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(S1)C)C(=O)O)CC2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


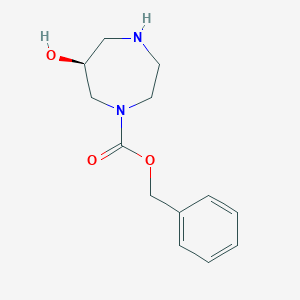

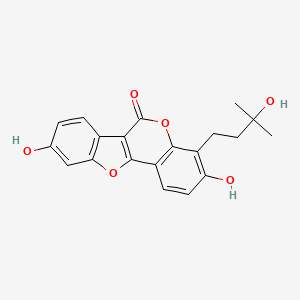
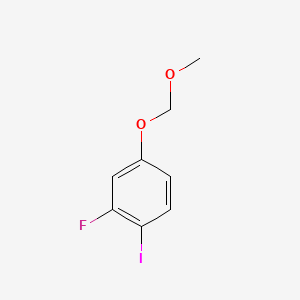
![2,6-Bis[(4-methylpiperazin-1-yl)methyl]-4-nitrophenol](/img/structure/B14020933.png)
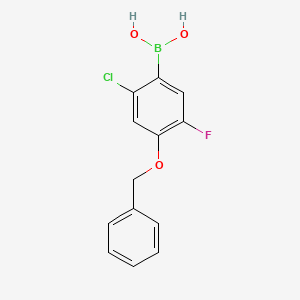
![2,2,4,7-tetramethyl-1-[2-(1H-1,2,4-triazol-5-ylsulfanyl)ethyl]-3,4-dihydroquinoline](/img/structure/B14020949.png)
![(e)-2-{4-[2-(Diaminomethylidene)hydrazinyl]-3-methylphenyl}diazenecarboximidamide](/img/structure/B14020957.png)
